molecular formula C12H15NO B13702999 1-(4-Ethylphenyl)-2-pyrrolidinone CAS No. 58403-07-9

1-(4-Ethylphenyl)-2-pyrrolidinone

Katalognummer: B13702999
CAS-Nummer: 58403-07-9
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: SAANJXKHPZBABZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethylphenyl)-2-pyrrolidinone is an organic compound characterized by a pyrrolidinone ring substituted with a 4-ethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-2-pyrrolidinone typically involves the reaction of 4-ethylphenylamine with succinic anhydride, followed by cyclization. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Ethylphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinone ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted pyrrolidinone derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethylphenyl)-2-pyrrolidinone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-Ethylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may exert its effects through binding to active sites or altering the conformation of target proteins, thereby influencing their activity.

Vergleich Mit ähnlichen Verbindungen

    1-(4-Methylphenyl)-2-pyrrolidinone: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Phenyl)-2-pyrrolidinone: Lacks the ethyl substitution, leading to different chemical properties.

    1-(4-Isopropylphenyl)-2-pyrrolidinone: Contains an isopropyl group, resulting in variations in reactivity and applications.

Uniqueness: 1-(4-Ethylphenyl)-2-pyrrolidinone is unique due to the presence of the ethyl group, which influences its chemical reactivity and potential applications. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.

Eigenschaften

CAS-Nummer

58403-07-9

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

1-(4-ethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H15NO/c1-2-10-5-7-11(8-6-10)13-9-3-4-12(13)14/h5-8H,2-4,9H2,1H3

InChI-Schlüssel

SAANJXKHPZBABZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)N2CCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.